3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol
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Overview
Description
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an aromatic ring undergoes alkylation with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-hexyl-5-methoxy-2,4-dimethylphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A simpler phenol derivative with similar chemical properties.
4-Methoxyphenol: Contains a methoxy group but lacks the complex alkyl substitutions.
Hexylresorcinol: Another phenolic compound with antimicrobial properties.
Properties
CAS No. |
89711-23-9 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-ethyl-2-hexyl-3-methoxy-4,6-dimethylphenol |
InChI |
InChI=1S/C17H28O2/c1-6-8-9-10-11-15-16(18)12(3)14(7-2)13(4)17(15)19-5/h18H,6-11H2,1-5H3 |
InChI Key |
NXXDVMWPAPITMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=C(C(=C1OC)C)CC)C)O |
Origin of Product |
United States |
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